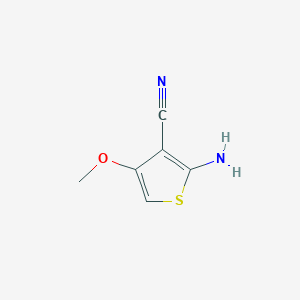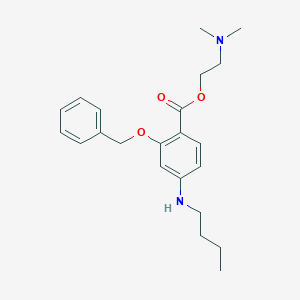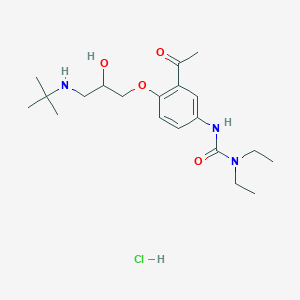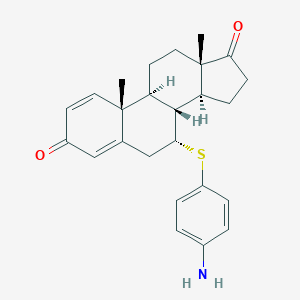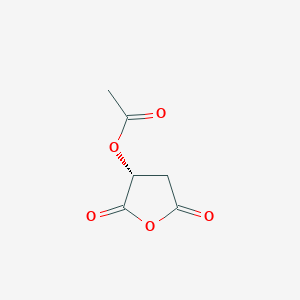
2-Methylbenzothiazole-6-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzothiazole-6-acetic acid, also known as tolmetin, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. It was first synthesized in the 1960s and has been widely used since then.
Wirkmechanismus
The mechanism of action of 2-Methylbenzothiazole-6-acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. By inhibiting COX enzymes, 2-Methylbenzothiazole-6-acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-Methylbenzothiazole-6-acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and also to inhibit the activity of certain enzymes involved in inflammation. In addition, it has been shown to have antioxidant properties, which may contribute to its potential anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methylbenzothiazole-6-acetic acid in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be specific to certain types of inflammation.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methylbenzothiazole-6-acetic acid. One area of interest is its potential use in the treatment of cancer, as studies have shown that it may inhibit the growth of certain types of cancer cells. Another area of interest is its potential use in the treatment of inflammatory bowel disease, as studies have shown that it may be effective in reducing inflammation in the gut. Additionally, further research may be needed to better understand the mechanisms underlying its antioxidant properties.
Synthesemethoden
The synthesis of 2-Methylbenzothiazole-6-acetic acid involves the reaction of 2-methylbenzothiazole with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzothiazole-6-acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat pain and inflammation associated with arthritis, and has also been studied for its potential use in the treatment of other inflammatory conditions such as Crohn's disease and ulcerative colitis. In addition, it has been shown to have potential anticancer properties, with studies indicating that it may inhibit the growth of certain types of cancer cells.
Eigenschaften
CAS-Nummer |
103261-69-4 |
|---|---|
Produktname |
2-Methylbenzothiazole-6-acetic acid |
Molekularformel |
C10H9NO2S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-benzothiazol-6-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-3-2-7(5-10(12)13)4-9(8)14-6/h2-4H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
QLEXVRBMZIBOTR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)CC(=O)O |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



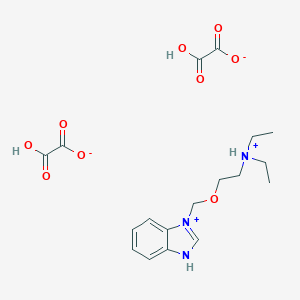

![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)


